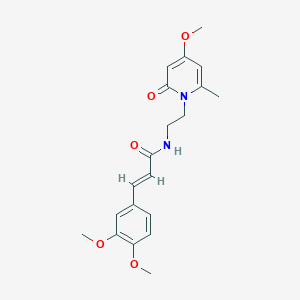

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-14-11-16(25-2)13-20(24)22(14)10-9-21-19(23)8-6-15-5-7-17(26-3)18(12-15)27-4/h5-8,11-13H,9-10H2,1-4H3,(H,21,23)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWOMNNADOEXDF-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4 |

| Molecular Weight | 353.39 g/mol |

| Density | 1.119 g/cm³ |

| Boiling Point | 528.4 ºC |

| Flash Point | 273.4 ºC |

| LogP | 3.466 |

These properties suggest a moderately lipophilic nature, which may influence its bioavailability and interaction with biological membranes.

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-cancer properties. For instance, derivatives containing pyridine and methoxy groups have been shown to inhibit cell proliferation in various cancer cell lines.

Case Studies

- In Vitro Studies : A study published in the Bulletin of Chemical Society of Ethiopia demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, including HCT-116 and U251, with IC50 values ranging from 0.25 to 0.58 µM .

- Mechanism of Action : The anti-proliferative effects were attributed to the induction of apoptosis and disruption of cell cycle progression. Morphological changes such as membrane blebbing were observed via fluorescence microscopy, indicating cellular stress and apoptosis .

- Comparative Analysis : In a comparative study, the compound was evaluated alongside known anti-cancer agents, revealing that it possesses comparable efficacy against certain cancer types while exhibiting a different mechanism of action that warrants further investigation .

Pharmacological Targets

The compound's structure suggests potential interactions with various biological targets:

- Purinergic Receptors : Compounds with similar structures have been explored for their interactions with purinergic signaling pathways, which play critical roles in cellular communication and tumor progression .

- Enzyme Inhibition : The presence of methoxy and pyridine groups may facilitate interactions with enzymes involved in metabolic pathways associated with cancer.

Summary of Key Research Outcomes

Future Directions

Further research is necessary to:

- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity.

- Conduct In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Investigate Combination Therapies : Assessing the compound's effectiveness in combination with existing cancer treatments.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide. Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) by inducing apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. Studies demonstrate that it can inhibit the activity of human neutrophil elastase, a key enzyme in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Parkinson's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, modifications in the molecular structure have led to enhanced inhibition of kinases associated with various cancers, highlighting its potential as a lead compound for developing targeted therapies .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against drug-resistant strains of bacteria and fungi. This broad-spectrum activity could be leveraged in developing new antimicrobial agents .

Polymer Chemistry

The structural characteristics of this compound make it suitable for applications in polymer chemistry. Its ability to participate in radical polymerization opens avenues for creating novel materials with tailored properties for use in coatings and adhesives .

Sensor Development

Due to its electronic properties, derivatives of this compound are being explored for use in sensor technologies, particularly for detecting biomolecules or environmental pollutants .

Case Study: Anticancer Efficacy

In a study published by the ACS Omega journal, a series of compounds based on similar structures were synthesized and evaluated for their anticancer efficacy against various cell lines. The results indicated that specific modifications significantly enhanced their potency against cancer cells, demonstrating the importance of structural diversity in drug development .

Case Study: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms revealed that compounds related to this compound effectively reduced pro-inflammatory cytokines in vitro, supporting their potential therapeutic role in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine/Pyridinone Moieties

Compound 11g ():

- Structure : 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide.

- Key Features :

- Chloropyridine and dimethylphenyl substituents instead of oxopyridin and dimethoxyphenyl groups.

- Yield : 81% (higher than some analogs, suggesting efficient synthesis).

- Melting Point : 157–159°C (moderate crystallinity).

- Implications : The chloro and methyl groups may enhance steric effects but reduce solubility compared to the target compound’s methoxy and oxopyridin groups .

Compound 15 ():

- Structure: (E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide.

- Key Features :

- A tacrine-derived side chain instead of oxopyridin.

- Yield : 55.87% (lower, likely due to complex tacrine integration).

- Melting Point : 195–197°C (higher thermal stability, possibly from rigid tacrine moiety).

- Application : Acts as a cholinesterase inhibitor, highlighting the role of aromatic substituents in enzyme binding .

Acrylamide Derivatives in Antitumor Research

Poziotinib-Inspired Derivatives ():

- Structure : Acrylamides with small side-chain substituents (e.g., methacrylic acid).

- Key Finding : Substituents at the acrylamide terminus modulate interactions with Cys797 in kinases, affecting antitumor activity.

- Comparison : The target compound’s 4-methoxy-6-methyl-2-oxopyridin group may similarly influence reactivity with cysteine residues, though this requires validation .

Pyrazole Derivatives ():

- Structure : Synthesized from acrylamide derivative 4 via condensation with hydrazines.

- Activity : Demonstrated IC₅₀ values of 8.2–9.4 µM against HepG2 liver cancer cells.

- Molecular Docking : Strong binding to 4hdq synthase (ΔE = -4.5 kcal/mol), suggesting the target compound’s oxopyridin group could enhance similar interactions .

Corrosion-Inhibiting Acrylamides ()

BHCA and HCA :

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Implications

Structural Determinants of Activity :

- Therapeutic Potential: Molecular docking studies (e.g., ΔE = -4.5 kcal/mol in ) support further exploration of the target compound’s interactions with kinase or enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.